The synthesis of 4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine typically involves several steps that can include:
For example, one reported method involves the reaction of 4-(2-chloroacetyl)morpholine with 6,6-dimethylbicyclo[3.1.1]heptane derivatives under basic conditions to yield the desired morpholine derivative .
The molecular structure of 4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine can be described as follows:
Property | Value |
---|---|
Exact Mass | 281.235479232 g/mol |
Topological Polar Surface Area | 21.7 Ų |
Rotatable Bond Count | 6 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 3 |
4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine can participate in various chemical reactions:
These reactions are essential for further functionalization or degradation studies relevant in pharmaceutical development.
The mechanism of action for compounds like 4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine is primarily linked to its interaction with biological targets:
Quantitative structure–activity relationship (QSAR) studies could provide insights into how variations in structure affect biological activity.
The physical and chemical properties of this compound are critical for understanding its behavior in biological systems:
Property | Value |
---|---|
Boiling Point | Approximately 356 °C (predicted) |
Density | Approximately 0.986 g/cm³ (predicted) |
Solubility | Slightly soluble in chloroform and ethyl acetate |
Color | Yellow to orange |
pKa | Approximately 6 ±0.10 (predicted) |
These properties indicate that the compound is likely to be stable under typical laboratory conditions but may require careful handling due to its predicted boiling point.
The primary applications of 4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine include:
The compound is systematically named following IUPAC guidelines as 4-(2-(2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine, representing a comprehensive description of its molecular architecture [4] [6]. This name delineates three critical components: (1) the 6,6-dimethylbicyclo[3.1.1]heptane core, (2) the ethoxyethyl linker, and (3) the terminal morpholine moiety. The molecular formula C₁₇H₃₁NO₂ (MW: 281.43-281.44 g/mol) is consistently documented across chemical databases and commercial suppliers, reflecting its stable compositional identity [3] [6] [10].
Alternative naming conventions include the stereospecific designation (1S,2S,5S)-4-[2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine, which explicitly encodes the absolute configuration at chiral centers [5] [9]. The CAS Registry Number 38284-47-8 serves as a universal identifier, crucial for regulatory and procurement purposes [3] [6] [7].
Table 1: Nomenclature Variants of the Compound
Naming Convention | Designation |
---|---|
Systematic IUPAC | 4-(2-(2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine |
Stereospecific IUPAC | (1S,2S,5S)-4-[2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine |
Pharmacopoeial Synonym | (1S,2S,5S)-6,6-dimethyl-2-[2-(2-morpholinoethoxy)ethyl]norpinane |
CAS Registry | 38284-47-8 |
The molecular structure integrates a bicyclo[3.1.1]heptane framework with geminal dimethyl groups at the bridgehead carbon (C6), creating a characteristic pinane-like skeleton [1] [4]. This bridged bicyclic system comprises a cyclohexane ring constrained by a transverse ethylene bridge, generating significant ring strain and stereochemical rigidity. Attached to C2 of this core is a polyether chain (-CH₂-CH₂-O-CH₂-CH₂-) terminating in a morpholine heterocycle (N-substituted 1,4-oxazine) [3] [6].
Key connectivity is unambiguously defined by canonical SMILES:CC1(C)C2CCC(CCOCCN3CCOCC3)C1C2 [3] [10].This notation confirms:
The InChIKey FPLHEALBGYMFJM-UHFFFAOYSA-N further standardizes structural representation for database searches, though it does not encode stereochemistry [3] [4] [8].
Table 2: Key Molecular Descriptors
Descriptor | Value |
---|---|
Molecular Formula | C₁₇H₃₁NO₂ |
Molecular Weight | 281.43-281.44 g/mol |
Canonical SMILES | CC1(C)C2CCC(CCOCCN3CCOCC3)C1C2 |
InChIKey | FPLHEALBGYMFJM-UHFFFAOYSA-N |
Topological Features | Bicyclic terpene core + polyether linker + tertiary amine heterocycle |
The compound exhibits three chiral centers (C1, C2, C5) within its bicyclic framework, theoretically enabling eight stereoisomers. However, pharmacological relevance is exclusively associated with the (1S,2S,5S) configuration, as evidenced by stereospecific synthesis and commercial sourcing [5] [6] [9]. This configuration arises from the biosynthetically derived pinane skeleton, where stereochemistry influences receptor binding and metabolic stability.
The stereodescriptor is explicitly noted in supplier catalogs and chemical registries:(1S,2S,5S)-4-[2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine [5] [9]. The absolute stereochemistry dictates the spatial orientation of the ethoxyethyl tether, positioning the morpholine moiety for optimal interactions in biological systems. Notably, the morpholine nitrogen remains achiral but critically influences solubility via its hydrophilic character [6].
Stereochemical integrity is maintained during synthesis through chiral pool precursors or asymmetric catalysis, ensuring the pharmacologically active enantiomer is obtained. Analytical techniques like chiral HPLC or X-ray crystallography validate enantiopurity (>95% ee) in reference materials [5] [6].
Table 3: Stereochemical Features of the Compound
Stereochemical Element | Description |
---|---|
Chiral Centers | C1, C2, C5 of bicyclo[3.1.1]heptane |
Configuration | (1S,2S,5S) |
Bridge Stereochemistry | Endo orientation of C2 substituent |
Morpholine Conformation | Chair conformation with equatorial N-bond |
Pharmacological Relevance | Required for biological activity as pinaverium impurity |
Pharmacopoeial nomenclature for this compound varies significantly across regulatory contexts, though all synonyms refer unambiguously to CAS 38284-47-8. The USP/EMA standards favor systematic names: 4-(2-(2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine, emphasizing structural transparency [6] [10]. Conversely, chemical suppliers frequently employ stereochemical designations like (1S,2S,5S)-4-[2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine to specify enantiopurity [5] [9].
Notably, simplified pharmacopoeial synonyms such as (1S,2S,5S)-6,6-dimethyl-2-[2-(2-morpholinoethoxy)ethyl]norpinane replace "bicyclo[3.1.1]heptane" with "norpinane," reflecting terpene nomenclature traditions [3] [7]. However, the term "norpinane" is chemically non-standard and may introduce ambiguity. Regulatory submissions (e.g., ANDA/NDA filings) prioritize CAS registry numbers to avoid naming inconsistencies [6].
Despite variations, all pharmacopoeial synonyms share three invariant elements:
Table 4: Pharmacopoeial and Commercial Synonyms
Synonym | Context | Distinctive Feature |
---|---|---|
4-(2-(2-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine | USP/EMA regulatory | Systematic IUPAC without stereochemistry |
(1S,2S,5S)-4-[2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine | Chemical suppliers | Explicit stereochemistry |
(1S,2S,5S)-6,6-dimethyl-2-[2-(2-morpholinoethoxy)ethyl]norpinane | Pharmacopoeial short-hand | "Norpinane" as terpenoid shorthand |
Dtxsid301158273 | Computational databases | Semantic identifier for QSAR modeling |
Comprehensive List of Compound Names:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9